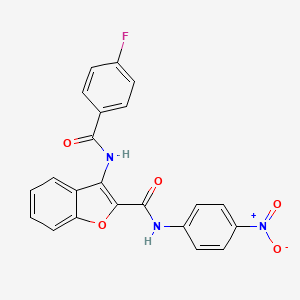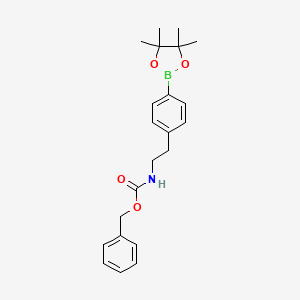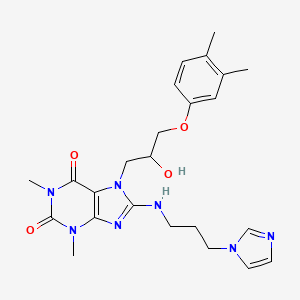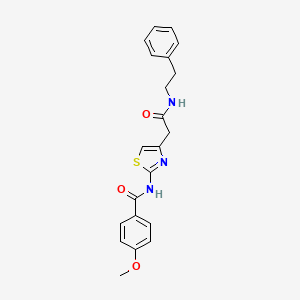![molecular formula C21H19ClN2O6 B2866266 1-isobutyl-3-[4-(3-methylbenzoyl)piperazin-1-yl]quinoxalin-2(1H)-one CAS No. 1359504-23-6](/img/structure/B2866266.png)
1-isobutyl-3-[4-(3-methylbenzoyl)piperazin-1-yl]quinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-isobutyl-3-[4-(3-methylbenzoyl)piperazin-1-yl]quinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C21H19ClN2O6 and its molecular weight is 430.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Ring Expansion in Synthesis : An unusual ring expansion method involving the intermediate 1,3-diazines leads to the creation of fully saturated piperazin-3-one and quinoxalin-3-one derivatives. This approach showcases the chemical versatility of quinoxalinone derivatives in organic synthesis (Zaleska et al., 2003).
- Derivative Synthesis for Pharmacological Use : The synthesis of imidazo[1,5-a]quinoxaline piperazine ureas with high affinity for the gamma-aminobutyric acid A (GABAA)/benzodiazepine receptor complex. These derivatives exhibit a range from inverse agonists to full agonists, highlighting the compound's potential in developing anticonvulsant and anxiolytic agents (Jacobsen et al., 1999).
Antimicrobial and Antitumor Activity
- Antimicrobial Potential : Novel quinoline containing derivatives, such as 3-piperazin-1-yl-benzo[d]isothiazole, have been synthesized and analyzed for antimicrobial activity. Their structure-activity relationship is correlated with the energy difference between HOMO and LUMO energy levels obtained from DFT studies, demonstrating the compound's utility in developing new antimicrobial agents (Marganakop et al., 2022).
- Antitumor Properties : The fragment-based design of new H4 receptor ligands with anti-inflammatory properties in vivo has identified quinoxaline derivatives as potent H4R ligands. These compounds, through in vivo studies, have shown significant anti-inflammatory properties, indicating their potential in developing new therapeutic agents for inflammation-related diseases (Smits et al., 2008).
Pharmacological Applications
- GABAA Ligand Development : The creation of piperazine imidazo[1,5-a]quinoxaline ureas as high-affinity GABAA ligands showcases the compound's relevance in exploring new pharmacological pathways for treating conditions such as anxiety and seizures, offering insights into the compound's functional versatility (Jacobsen et al., 1999).
Properties
IUPAC Name |
methyl 4-[2-(3-chloro-4-methoxyanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O6/c1-27-13-5-6-16-14(9-13)19(10-17(24-16)21(26)29-3)30-11-20(25)23-12-4-7-18(28-2)15(22)8-12/h4-10H,11H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXOEDQPJNHUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=C(C=C3)OC)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2866184.png)
![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2866185.png)
![3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one](/img/no-structure.png)

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzofuran-2-carboxamide](/img/structure/B2866188.png)
![2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B2866192.png)


![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2866196.png)



![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2866206.png)
